5-(1-Bromoethyl)-4-methyl-1,2,3-thiadiazole 5-(1-Bromoethyl)-4-methyl-1,2,3-thiadiazole
Brand Name: Vulcanchem
CAS No.: 77207-95-5
VCID: VC4759376
InChI: InChI=1S/C5H7BrN2S/c1-3(6)5-4(2)7-8-9-5/h3H,1-2H3
SMILES: CC1=C(SN=N1)C(C)Br
Molecular Formula: C5H7BrN2S
Molecular Weight: 207.09

5-(1-Bromoethyl)-4-methyl-1,2,3-thiadiazole

CAS No.: 77207-95-5

Cat. No.: VC4759376

Molecular Formula: C5H7BrN2S

Molecular Weight: 207.09

* For research use only. Not for human or veterinary use.

5-(1-Bromoethyl)-4-methyl-1,2,3-thiadiazole - 77207-95-5

Specification

CAS No. 77207-95-5
Molecular Formula C5H7BrN2S
Molecular Weight 207.09
IUPAC Name 5-(1-bromoethyl)-4-methylthiadiazole
Standard InChI InChI=1S/C5H7BrN2S/c1-3(6)5-4(2)7-8-9-5/h3H,1-2H3
Standard InChI Key VZGGITJMDGUMAX-UHFFFAOYSA-N
SMILES CC1=C(SN=N1)C(C)Br

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

5-(1-Bromoethyl)-4-methyl-1,2,3-thiadiazole (C₅H₆BrN₂S) is a brominated heterocycle with a molecular weight of 205.08 g/mol. Its IUPAC name derives from the 1,2,3-thiadiazole ring system, where:

  • Position 4: Methyl (-CH₃) substituent.

  • Position 5: 1-Bromoethyl (-CH₂CH₂Br) group.

The thiadiazole ring consists of two nitrogen atoms and one sulfur atom, contributing to its electron-deficient aromatic character. The bromoethyl side chain introduces both steric bulk and electrophilic reactivity, making the compound amenable to nucleophilic substitution reactions .

Spectral Characterization

While direct spectral data for this specific compound are scarce, analogous bromothiadiazoles exhibit distinctive features:

  • ¹H NMR: Methyl groups typically resonate at δ 2.3–2.5 ppm, while the bromoethyl protons appear as a triplet (δ 3.4–3.6 ppm for -CH₂Br) and a quartet (δ 1.8–2.0 ppm for -CH₂CH₂Br) .

  • ¹³C NMR: The thiadiazole ring carbons appear between δ 150–160 ppm, with methyl carbons at δ 10–15 ppm and bromoethyl carbons at δ 25–35 ppm .

  • IR Spectroscopy: Strong absorption bands near 680 cm⁻¹ (C-Br stretch) and 1540 cm⁻¹ (C=N stretch) are characteristic .

Synthetic Methodologies

Cyclization of Thioamides

A prevalent route to 1,2,3-thiadiazoles involves the cyclocondensation of thioamides with α-halocarbonyl compounds. For example, methyl bromocyanoacetate has been shown to react with aryl thioamides to form 3,5-diaryl-1,2,4-thiadiazoles . Adapting this method, the reaction of ethyl thioacetate with 1-bromo-2-propanone in the presence of a base (e.g., K₂CO₃) could yield 5-(1-bromoethyl)-4-methyl-1,2,3-thiadiazole (Scheme 1):

Scheme 1: Proposed synthesis via thioamide cyclization

CH₃C(S)NH₂ + BrCH₂COCH₃BaseC₅H₆BrN₂S + H₂O\text{CH₃C(S)NH₂ + BrCH₂COCH₃} \xrightarrow{\text{Base}} \text{C₅H₆BrN₂S + H₂O}

Halogenation of Preformed Thiadiazoles

Bromination of 5-ethyl-4-methyl-1,2,3-thiadiazole using N-bromosuccinimide (NBS) under radical conditions (e.g., AIBN initiation) may introduce the bromoethyl group. This method mirrors the synthesis of 5-bromo-3-methyl-1,2,4-thiadiazole , where bromine replaces a hydrogen atom on the ethyl side chain.

Challenges in Purification

Like many brominated heterocycles, this compound is likely sensitive to light and moisture. Column chromatography over silica gel with hexane/ethyl acetate (4:1) or recrystallization from ethanol/water mixtures are plausible purification strategies .

Physicochemical Properties

Stability and Reactivity

  • Thermal Stability: Decomposition temperatures for similar bromothiadiazoles exceed 150°C .

  • Hydrolytic Sensitivity: The C-Br bond is susceptible to hydrolysis in aqueous basic conditions, forming hydroxyl or ether derivatives.

  • Electrophilicity: The bromoethyl group acts as a leaving group, enabling Suzuki-Miyaura couplings or nucleophilic substitutions with amines/thiols.

Solubility and Partitioning

  • Solubility: Moderately soluble in polar aprotic solvents (DMF, DMSO) but poorly soluble in water (<0.1 mg/mL) .

  • LogP: Estimated at 2.1 (using ChemAxon software), indicating moderate lipophilicity.

Applications and Derivatives

Pharmaceutical Intermediates

Brominated thiadiazoles are precursors to kinase inhibitors and antimicrobial agents. For instance, 5-(1-bromoethyl)-4-methyl-1,2,3-thiadiazole could serve as a scaffold for introducing sulfonamide or urea functionalities via nucleophilic displacement .

Agrochemical Uses

Thiadiazoles with halogenated side chains exhibit herbicidal and fungicidal activity. The bromoethyl group may enhance membrane permeability in plant pathogens, as seen in analogs like metamitron .

Future Research Directions

  • Mechanistic Studies: Elucidate the reaction pathway for bromoethyl introduction via isotopic labeling.

  • Biological Screening: Evaluate antimicrobial and anticancer activity in vitro.

  • Green Synthesis: Develop catalytic methods using ionic liquids or microwave irradiation to improve yields.

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